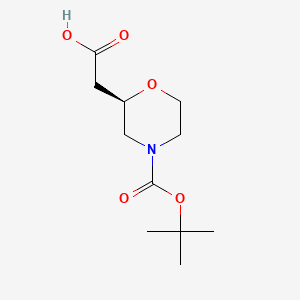

(R)-N-Boc-Morpholine-2-acetic acid

描述

®-N-Boc-Morpholine-2-acetic acid is a chiral compound that features a morpholine ring, a Boc (tert-butoxycarbonyl) protecting group, and an acetic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-Morpholine-2-acetic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Boc Protecting Group: The morpholine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of ®-N-Boc-Morpholine-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-N-Boc-Morpholine-2-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Hydrochloric acid for Boc deprotection.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected morpholine derivatives.

科学研究应用

Pharmaceutical Synthesis

(R)-N-Boc-Morpholine-2-acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of chirality into drug candidates, which is essential for biological activity. For instance, it has been utilized in the synthesis of reboxetine analogs, a class of drugs used for the treatment of depression and attention deficit hyperactivity disorder (ADHD) .

Case Study: Synthesis of Reboxetine Analogues

In a notable study, researchers employed this compound to synthesize enantiopure morpholine derivatives. The process involved N-Boc deprotection followed by cyclization reactions to form the desired morpholine structure, demonstrating the compound's utility in developing therapeutically relevant molecules .

Asymmetric Synthesis

The compound is also pivotal in asymmetric synthesis processes, where it acts as a chiral auxiliary or starting material. Its ability to facilitate enantioselective reactions makes it a valuable tool in creating compounds with specific stereochemistry.

Case Study: Enantioselective Reactions

A research article details the use of this compound in enantioselective transformations that lead to the formation of complex morpholine derivatives. These derivatives are crucial for developing compounds with enhanced biological properties .

Development of Antimicrobial Agents

Recent studies have explored the potential of this compound derivatives as antimicrobial agents. The compound's structural features can be modified to enhance its activity against various pathogens.

Case Study: Antimicrobial Peptidomimetics

Research has shown that modifications of morpholine-based compounds can lead to significant antimicrobial activity against resistant strains such as MRSA and E. coli. The incorporation of this compound into peptoid structures has demonstrated promising results in inhibiting bacterial growth .

Chemical Biology Applications

In chemical biology, this compound is used to explore biological mechanisms through its role in synthesizing bioactive molecules. Its ability to serve as a building block for more complex structures enables researchers to probe biochemical pathways.

Case Study: Mechanistic Studies

Studies leveraging this compound have facilitated investigations into enzyme interactions and metabolic pathways, providing insights into drug metabolism and efficacy .

作用机制

The mechanism of action of ®-N-Boc-Morpholine-2-acetic acid involves its role as an intermediate in various synthetic pathways. The Boc protecting group provides stability during reactions, allowing for selective deprotection and functionalization. The morpholine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the formation of desired products.

相似化合物的比较

(S)-N-Boc-Morpholine-2-acetic acid: The enantiomer of ®-N-Boc-Morpholine-2-acetic acid, differing in its stereochemistry.

N-Boc-Morpholine-4-acetic acid: A similar compound with the Boc group attached to the nitrogen atom at the 4-position of the morpholine ring.

N-Boc-Piperidine-2-acetic acid: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-N-Boc-Morpholine-2-acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in synthetic pathways. The presence of the Boc protecting group also provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

(R)-N-Boc-Morpholine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 766539-28-0

The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety, which contributes to its solubility and reactivity in biological systems.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of biochemical pathways. The compound has been shown to interact with various molecular targets, influencing cellular processes such as:

- Enzyme Inhibition : It inhibits specific kinases involved in signal transduction pathways, which can lead to altered cellular responses.

- Biochemical Pathways : The compound affects metabolic pathways by modulating the activity of enzymes related to cell growth and differentiation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against several bacterial strains, including multidrug-resistant (MDR) strains. The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | < 0.03125 |

| Enterococcus faecalis | < 0.25 |

| Escherichia coli | 1 - 8 |

| Pseudomonas aeruginosa | 1 - 4 |

| Acinetobacter baumannii | 1 - 4 |

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Its ability to inhibit key enzymes involved in cancer cell proliferation suggests that it may be effective in targeting specific cancer types. The inhibition of kinases involved in tumor growth pathways is particularly noteworthy, as this could lead to the development of new cancer therapies.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. For instance, studies have shown that modifications to the morpholine ring can enhance the compound's activity against specific bacterial strains while maintaining low toxicity profiles.

Example Study

In a study published by PubChem, various derivatives were synthesized and tested for their antibacterial properties. The findings indicated that certain modifications improved both solubility and bioavailability, which are critical factors for therapeutic efficacy .

属性

IUPAC Name |

2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654178 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257848-48-8 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。